molecular formula C12H10FNO3 B11877545 Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate

Cat. No.: B11877545
M. Wt: 235.21 g/mol
InChI Key: ZVYLCRNDXQKKGZ-UHFFFAOYSA-N
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Description

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is a heterocyclic compound featuring a picolinate core substituted with a 3-fluorooxetane-ethynyl moiety. This structure combines the aromatic pyridine ring with a fluorinated oxetane group, which may enhance metabolic stability and modulate electronic properties compared to simpler picolinate derivatives.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 5-[2-(3-fluorooxetan-3-yl)ethynyl]pyridine-2-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-16-11(15)10-3-2-9(6-14-10)4-5-12(13)7-17-8-12/h2-3,6H,7-8H2,1H3

InChI Key

ZVYLCRNDXQKKGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#CC2(COC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate serves as a valuable building block in organic synthesis. Its unique structure enables:

  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis processes to create more complex organic molecules.
  • Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis.

Biological Applications

Research has shown that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures possess antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the fluorinated group may enhance membrane permeability and bioactivity.
    CompoundMicrobial ActivityReference
    This compoundAntibacterial against Gram-negative bacteria

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:

  • Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.
    • Enzyme Inhibition : Its structural features suggest potential interactions with enzyme active sites, making it suitable for designing enzyme inhibitors.

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Screening : A study conducted on various derivatives revealed that compounds similar to this compound showed significant inhibition against microbial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
  • Synthesis of Fluorinated Compounds : Research highlighted its role in synthesizing fluorinated derivatives that demonstrate enhanced biological activity compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural and functional similarities to Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate, based on substituent patterns, fluorine content, and ester/heterocyclic frameworks ():

Compound Name CAS Number Key Structural Features Similarity Score Inferred Properties vs. Target Compound
5-Fluoro-3-methylpicolinic acid 107504-07-4 Fluorine at C5, methyl at C3, carboxylic acid 0.91 Higher polarity due to carboxylic acid; reduced ester stability.
Methyl 5-fluoro-6-methylpicolinate 58997-10-7 Fluorine at C5, methyl at C6, methyl ester 0.83 Lacks ethynyl-oxetane group; simpler substituents may reduce steric hindrance.
Ethyl 3-Methylpyridine-2-carboxylate 1052714-11-0 Methyl at C3, ethyl ester 0.82 Ethyl ester may alter pharmacokinetics (longer half-life vs. methyl ester).
Methyl 3-amino-5-fluoropicolinate 1256808-59-9 Amino at C3, fluorine at C5, methyl ester 0.81 Amino group introduces hydrogen bonding potential; may increase solubility.

Key Comparative Insights:

Fluorine Substitution: Fluorine at C5 (common in all analogs) enhances electronegativity and metabolic stability. However, the target compound’s 3-fluorooxetane introduces a strained oxygen-containing ring, which may improve solubility compared to non-oxetane analogs like 5-Fluoro-3-methylpicolinic acid .

Ester vs. Acid Groups : The methyl ester in the target compound likely offers better cell membrane permeability than the carboxylic acid in 5-Fluoro-3-methylpicolinic acid, albeit with reduced aqueous solubility .

Ethynyl-Oxetane vs. Simple Substituents : The ethynyl-oxetane group in the target compound introduces steric bulk and conformational rigidity absent in analogs like Methyl 5-fluoro-6-methylpicolinate. This could impact binding affinity in biological targets or alter crystallization tendencies .

Amino vs.

Research Findings and Implications

  • Biological Relevance : Fluorinated picolinates are frequently explored in medicinal chemistry for kinase inhibition or as intermediates in drug candidates. The ethynyl-oxetane group in the target compound may confer unique selectivity profiles due to its three-dimensional structure, differentiating it from flat analogs like Ethyl 3-Methylpyridine-2-carboxylate .
  • This could limit its utility in certain formulations compared to more stable derivatives .

Biological Activity

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate (CAS Number: 1434141-74-8) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies to provide a comprehensive overview of the compound's significance in medicinal chemistry.

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H10_{10}FNO
  • Molecular Weight : 235.21 g/mol
  • Boiling Point : 367.4 ± 42.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)
  • pKa : 0.12 ± 0.12 (predicted) .

These properties indicate its potential stability and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structure allows it to function as a potential inhibitor of specific biological processes.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various bacterial strains and cancer cell lines. For instance, studies on fluorinated derivatives have shown marked inhibition against Staphylococcus faecium and Escherichia coli, with ID50_{50} values indicating potency at low concentrations .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of related compounds against common pathogens. Methyl derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Potential :
    • In vitro tests revealed that this compound could inhibit the proliferation of leukemia cells, with ID50_{50} values comparable to established chemotherapeutic agents. The compound's mechanism appears to involve interference with DNA synthesis and repair pathways .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameID50_{50} (M) against S. faeciumID50_{50} (M) against E. coliID50_{50} (M) against L-1210 Cells
This compound9×1089\times 10^{-8}1×1071\times 10^{-7}1×1051\times 10^{-5}
Related Fluorinated Compound A8×1088\times 10^{-8}2×1072\times 10^{-7}2×1052\times 10^{-5}
Related Fluorinated Compound B1×1071\times 10^{-7}1×1061\times 10^{-6}Inactive

This table illustrates that this compound exhibits competitive biological activity, particularly against bacterial strains.

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